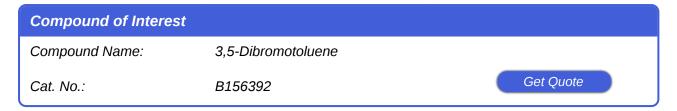


# An In-depth Technical Guide to 3,5-Dibromotoluene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,5-dibromotoluene**, a key intermediate in organic synthesis. The document details experimental protocols for its preparation and summarizes its characteristics in a clear, structured format for easy reference.

## **Physical and Chemical Properties**

**3,5-Dibromotoluene** is a halogenated aromatic compound that appears as a white to light yellow crystalline solid.[1][2][3] Its structural and general properties are summarized below.

Table 1: General Properties of **3,5-Dibromotoluene** 



Property	Value	Reference(s)
CAS Number	1611-92-3	[4][5][6]
Molecular Formula	C7H6Bf2	[5][6]
Molecular Weight	249.93 g/mol	[5][7]
IUPAC Name	1,3-dibromo-5-methylbenzene	[8][9]
Appearance	White to pale cream/yellow crystals or powder	[1][2][8]

Table 2: Physicochemical Data of 3,5-Dibromotoluene

Property	Value	Reference(s)
Melting Point	34-38 °C	[1][10][11]
Boiling Point	246 °C	[1][10][11][12]
Density	~1.82 g/cm³ (estimate)	[3][10][11]
Flash Point	>110 °C (>230 °F)	[10][11]
Solubility	Soluble in methanol	[1][10][11]
Refractive Index	~1.6075 (estimate)	[1][10][11]
Vapor Pressure	0.0436 mmHg at 25°C	[10]

## **Chemical Reactivity and Applications**

The two bromine atoms on the toluene ring give **3,5-dibromotoluene** significant reactivity, making it a valuable building block in organic synthesis.[2] It readily participates in various chemical reactions, including:

 Nucleophilic Aromatic Substitution: The bromine atoms can be displaced by strong nucleophiles.[2]



 Metal-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds and constructing more complex molecules.[2]

Due to its versatile reactivity, **3,5-dibromotoluene** serves as a key intermediate in the synthesis of a range of compounds, including:

- Pharmaceuticals: It is a crucial starting material for the synthesis of the antihypertensive drug candesartan cilexetil.[4]
- Agrochemicals: It is used in the production of the herbicide bromoxynil.[4]
- Fine Chemicals and Materials: It is also used to create dye intermediates, such as 3,5-dibromo-4-hydroxybenzaldehyde, and can be incorporated into polymers to enhance their thermal and mechanical properties.[4]

### **Experimental Protocols**

Synthesis of 3,5-Dibromotoluene from 2,6-Dibromo-4-methylaniline

A common and effective method for synthesizing **3,5-dibromotoluene** involves the deamination of 2,6-dibromo-4-methylaniline.[1][13]

#### Materials:

- 2,6-dibromo-4-methylaniline
- Hydrochloric acid (30%)
- Sodium nitrite
- Sodium hypophosphite monohydrate
- Methanol
- Water
- Ice



### Procedure:[1][13]

#### Diazotization:

- Add 1.5 L of water to a 5 L reaction flask and cool to 0-5 °C using an ice bath.
- Under stirring, add 500 g of 2,6-dibromo-4-methylaniline in several batches, maintaining the temperature between 0-5 °C to form a light yellow suspension.
- Slowly add a solution of 156 g of sodium nitrite dissolved in 500 mL of water. A small amount of reddish-brown gas may be released as the solid gradually dissolves.
- Maintain stirring at 0-5 °C for 30 minutes after the addition is complete.

#### Reduction:

- Prepare a hypophosphite solution by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid. Allow the mixture to stand for 1 hour and then filter to remove any undissolved sodium chloride.
- $\circ$  Slowly add the prepared hypophosphite solution to the diazonium salt solution, keeping the temperature at 0-5  $^{\circ}$ C.
- After the addition is complete, continue stirring at 0-5 °C for 5 hours.
- Remove the ice bath and allow the reaction temperature to rise to 15-20 °C. Continue stirring for an additional 16 hours.

#### Work-up and Purification:

- Filter the reaction mixture under reduced pressure and wash the collected solid with water to obtain the crude product.
- Mix the wet product with 800 mL of methanol and heat to 50 °C with stirring until completely dissolved.
- Stop heating and cool the solution to 0-10 °C with stirring to induce crystallization.



- Filter the mixture to collect the purified product.
- Dry the product under reduced pressure at 30 °C to yield 3,5-dibromotoluene as a yellow solid.

The typical yield for this procedure is approximately 93%, with a purity of around 94% as determined by HPLC.[1]

### **Visualization of Synthetic Workflow**

The following diagram illustrates the key steps in the synthesis of **3,5-dibromotoluene** from 2,6-dibromo-4-methylaniline.

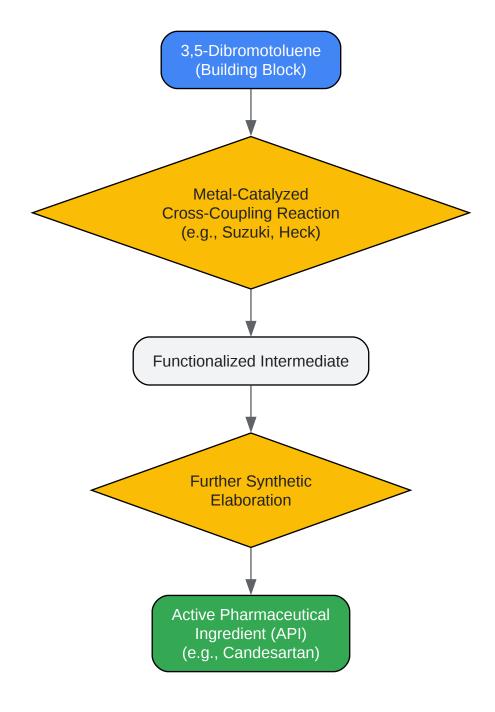


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Caption: Synthetic route for **3,5-dibromotoluene**.

The diagram below illustrates the role of **3,5-dibromotoluene** as a key building block in the synthesis of more complex molecules, a common application in drug development.





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Caption: Role of **3,5-dibromotoluene** in synthesis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibromotoluene: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156392#3-5-dibromotoluene-physical-and-chemical-properties]

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